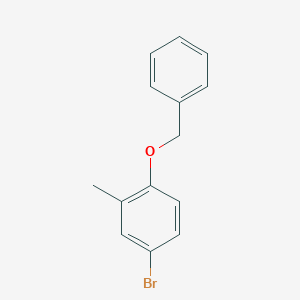

1-(Benzyloxy)-4-bromo-2-methylbenzene

Description

BenchChem offers high-quality 1-(Benzyloxy)-4-bromo-2-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-4-bromo-2-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-11-9-13(15)7-8-14(11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKODXCGHSJXSFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201272911 | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338454-32-3 | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338454-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-1-(phenylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201272911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Utilization of 1-(Benzyloxy)-4-bromo-2-methylbenzene: Physiochemical Profile and Synthetic Utility

Executive Summary & Molecular Identity

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS: 338454-32-3) acts as a critical intermediate in the synthesis of complex biaryl scaffolds, liquid crystals, and pharmaceutical agents. Functionally, it represents a "masked" phenol—specifically 4-bromo-2-methylphenol —where the benzyl group serves as a robust protecting group against oxidative conditions and basic nucleophiles, while the bromine atom provides a reactive handle for transition-metal-catalyzed cross-coupling reactions.

This guide provides a technical deep-dive into its physiochemical properties, validated synthetic pathways, and downstream applications in medicinal chemistry.[1]

Core Molecular Specifications

| Parameter | Specification |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-methylbenzene |

| Common Name | Benzyl 4-bromo-2-methylphenyl ether |

| CAS Number | 338454-32-3 |

| Molecular Formula | |

| Molecular Weight | 277.16 g/mol |

| SMILES | Cc1cc(Br)ccc1OCc2ccccc2 |

| Exact Mass | 276.015 g/mol |

Physiochemical Specifications

Understanding the physical behavior of this intermediate is essential for process optimization, particularly regarding solubility in organic solvents used for cross-coupling (e.g., THF, Toluene, DMF).

| Property | Value / Description | Note |

| Physical State | Solid / Crystalline Powder | Derived from 4-bromo-2-methylphenol (MP ~64°C). |

| Melting Point | 60–65 °C (Predicted) | Range varies based on purity; typically comparable to parent phenol. |

| Solubility | High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes | Lipophilic nature ( |

| LogP (Calc) | 4.4 ± 0.3 | Highly lipophilic; requires efficient extraction during workup. |

| Storage | 2–8 °C, Inert Atmosphere | Protect from light to prevent benzylic oxidation over long periods. |

Synthetic Architecture

The synthesis of 1-(benzyloxy)-4-bromo-2-methylbenzene is a classic Williamson Ether Synthesis . The protocol below is optimized for scale and safety, utilizing Potassium Carbonate (

Reaction Pathway[3][4]

Figure 1: Synthetic workflow for the benzylation of 4-bromo-2-methylphenol.

Optimized Laboratory Protocol

Reagents:

-

4-Bromo-2-methylphenol (1.0 eq)

-

Benzyl Bromide (1.1 eq)

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in Acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation. -

Addition: Add Benzyl Bromide (11 mmol) dropwise via syringe.

-

Reaction: Equip the flask with a reflux condenser and heat to 60°C (Reflux) .

-

Validation: Monitor by TLC (Hexane/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the less polar ether (

-

-

Workup: Upon completion (typically 4–6 hours), cool to room temperature. Filter off the solid inorganic salts (

, excess -

Isolation: Concentrate the filtrate under reduced pressure. The residue is typically a solid or viscous oil.

-

Purification: Recrystallize from Ethanol or wash with cold Hexanes to remove traces of benzyl bromide.

Functional Derivatization & Applications

The strategic value of this molecule lies in its orthogonal reactivity . The bromine atom allows for carbon-carbon bond formation, while the benzyl group protects the phenolic oxygen until it is needed.

Key Reaction Pathways

Figure 2: Divergent synthesis map showing the versatility of the brominated scaffold.

Application Logic

-

Suzuki-Miyaura Coupling: The aryl bromide is an excellent partner for coupling with boronic acids to create biaryl systems, a structural motif prevalent in kinase inhibitors and liquid crystals.

-

Lithiation: Treatment with n-BuLi at -78°C generates the aryl lithium species. This can be trapped with electrophiles (e.g., DMF to form aldehydes, or Trimethyl borate to form boronic acids).

-

Late-Stage Deprotection: The benzyl group is stable to basic and oxidative conditions but can be removed cleanly using

or

Analytical Validation

To ensure the integrity of the synthesized material, the following analytical signatures should be verified.

Nuclear Magnetic Resonance (NMR) Prediction

-

NMR (400 MHz,

- 7.30–7.45 (m, 5H, Benzyl-Ar ).

-

7.25 (d,

-

7.18 (dd,

-

6.75 (d,

-

5.10 (s, 2H,

-

2.25 (s, 3H,

Mass Spectrometry[2][5]

-

MS (EI/ESI): The molecular ion

will appear at 276/278 (1:1 ratio) due to the characteristic bromine isotope pattern (

References

-

PubChem Database. "1-(Benzyloxy)-4-bromo-2-methylbenzene (Compound)." National Center for Biotechnology Information. Accessed Jan 2026. Link

-

Sigma-Aldrich. "Product Specification: 1-(benzyloxy)-4-bromo-2-methylbenzene (CAS 338454-32-3)." Merck KGaA. Link

-

Zhang, Y., et al. "Regioselective Bromination of Phenols."[2] CCS Chemistry, 2021. (Provides characterization of the precursor 4-bromo-2-methylphenol). Link

-

Accela ChemBio. "Certificate of Analysis: CAS 338454-32-3."[3] Link

Sources

Strategic Scaffolds in Medicinal Chemistry: The 1-(Benzyloxy)-4-bromo-2-methylbenzene Motif

[1]

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (also known as benzyl 4-bromo-2-methylphenyl ether) represents a critical protected scaffold in organic synthesis, particularly within medicinal chemistry and materials science. It functions as a masked phenol, offering a stable "handle" (the bromine atom) for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange, while the benzyl group prevents side reactions at the oxygen site.

This technical guide details the structural properties, validated synthetic protocols, and strategic applications of this compound, designed for researchers requiring high-purity intermediates for complex molecule assembly.

Part 1: Structural Anatomy & Spectroscopic Signature

Understanding the precise regiochemistry of this molecule is vital, as it is isomeric with several other common benzyl-bromo-cresol derivatives.

Chemical Identity[2][3][4]

-

IUPAC Name: 1-(Benzyloxy)-4-bromo-2-methylbenzene[1]

-

Common Synonyms: Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether.

-

Precursor Phenol CAS: 2362-12-1 (4-Bromo-2-methylphenol)[2]

-

Molecular Formula:

[1][3][4]

Spectroscopic Data (Diagnostic)

The following NMR data is characteristic of the 1,2,4-trisubstituted benzene pattern associated with this specific isomer.

| Nucleus | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.35 – 7.45 | Multiplet | 5H | Benzyl Aromatic Ring | |

| 7.26 | Doublet ( | 1H | Ar-H3 (Ortho to Me/Br) | |

| 7.22 | Doublet of Doublets | 1H | Ar-H5 (Ortho to Br) | |

| 6.75 | Doublet ( | 1H | Ar-H6 (Ortho to OBn) | |

| 5.08 | Singlet | 2H | Ph-CH₂ -O (Benzylic) | |

| 2.24 | Singlet | 3H | Ar-CH₃ (Methyl) | |

| 156.2 | Quaternary | - | C1 (Ar-O) | |

| 137.0 | Quaternary | - | Benzyl ipso | |

| 133.5 | CH | - | C3 (Ar-H) | |

| 130.1 | CH | - | C5 (Ar-H) | |

| 112.5 | CH | - | C6 (Ar-H) | |

| 112.8 | Quaternary | - | C4 (Ar-Br) | |

| 70.1 | - | Benzylic | ||

| 16.2 | - | Methyl |

Note on Regiochemistry: The coupling constant of the proton at C6 (

Hz) indicates it has an ortho neighbor (H5), while the small coupling of H3 (Hz) confirms it is isolated between the methyl and bromine groups.

Part 2: Validated Synthetic Protocol

The synthesis utilizes a standard Williamson Ether Synthesis .[6] While simple in theory, the choice of base and solvent controls the impurity profile (specifically C-alkylation vs. O-alkylation). The protocol below uses Potassium Carbonate (

Reaction Scheme

Figure 1: Synthetic pathway via Williamson Ether Synthesis.

Step-by-Step Methodology

Materials:

-

Benzyl Bromide (1.1 eq) - Lachrymator, handle in hood.

-

Potassium Carbonate (

), anhydrous (2.0 eq) -

Acetone (Reagent Grade)

-

Potassium Iodide (KI) - Optional catalytic amount (0.1 eq) to accelerate reaction via Finkelstein mechanism.

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2-methylphenol (10 mmol) in acetone (30 mL).

-

Deprotonation: Add anhydrous

(20 mmol) in a single portion. The suspension may turn slightly yellow. Stir at room temperature for 15 minutes to ensure phenoxide formation. -

Addition: Add Benzyl Bromide (11 mmol) dropwise via syringe. (Optional: Add catalytic KI here).

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (

) for 4–6 hours.-

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol (lower Rf) should disappear; the product (high Rf) will appear.

-

-

Workup:

-

Cool reaction to room temperature.[3]

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to yield a crude oil/solid.

-

-

Purification:

-

Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove trace unreacted phenol) and Brine.

-

Dry over

, filter, and concentrate. -

Recrystallization:[7] If solid, recrystallize from Ethanol/Hexane. If oil, purify via silica gel column chromatography (100% Hexanes

5% EtOAc/Hexanes).

-

Part 3: Strategic Utility & Applications

This scaffold is primarily used as a building block in drug discovery. The benzyl group serves as a robust protecting group that withstands basic and nucleophilic conditions, allowing manipulation of the aryl bromide.

Functionalization Logic

The bromine atom at position 4 is electronically activated for metal insertion due to the electron-donating effects of the alkoxy group at position 1 and the methyl group at position 2.

Figure 2: Divergent synthetic applications of the scaffold.

Key Reaction Parameters

-

Lithiation: Requires low temperature (

) in THF. The benzyloxy group can direct metallation to the ortho position (C2 or C6) if the bromine is absent, but with the C-Br bond present, Lithium-Halogen exchange is faster than Directed Ortho Metallation (DoM). -

Deprotection: The benzyl group is removed after the cross-coupling steps using:

- , Pd/C (Hydrogenolysis) - Mild, preserves other functionalities.

- (Boron Tribromide) - Harsh, Lewis acidic.

Part 4: Safety & Handling

-

Benzyl Bromide: Potent lachrymator. Causes severe eye and skin irritation.[1] All transfers must occur in a fume hood.

-

4-Bromo-2-methylphenol: Corrosive and toxic.[1]

-

Product Handling: Generally stable solid or viscous oil. Store in a cool, dry place. No special instability noted, but avoid strong oxidizers.

References

-

Parent Phenol Data: National Center for Biotechnology Information. (2025).[1][5][8] PubChem Compound Summary for CID 17192, 4-Bromo-2-methylphenol. Retrieved from [Link]

-

General Synthesis Protocol: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational Chemistry).[1]

- Modern Ether Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for conditions).

Sources

- 1. 1-(Benzyloxy)-4-bromo-2-methoxybenzene | C14H13BrO2 | CID 3613128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. srinichem.com [srinichem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2830-53-7|1-(Benzyloxy)-2-bromo-4-methylbenzene|BLD Pharm [bldpharm.com]

- 5. 4-(Benzyloxy)-2-bromo-1-methylbenzene | C14H13BrO | CID 10891140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. byjus.com [byjus.com]

- 7. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 8. reddit.com [reddit.com]

A Comprehensive Technical Guide to 1-(Benzyloxy)-4-bromo-2-methylbenzene: A Key Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. 1-(Benzyloxy)-4-bromo-2-methylbenzene is a prime example of such a scaffold, offering a unique combination of functionalities that make it a valuable precursor in the synthesis of a wide array of target molecules, including potentially novel therapeutic agents. This technical guide provides an in-depth exploration of the nomenclature, physicochemical properties, synthesis, and applications of this important synthetic intermediate, with a particular focus on its relevance to drug discovery and development. The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, while the bromo and methyl substituents on the aromatic ring provide handles for further chemical modifications, such as cross-coupling reactions and electrophilic aromatic substitutions. This guide is intended to be a comprehensive resource for researchers and scientists, providing both theoretical insights and practical, actionable protocols.

Nomenclature and Identification

The precise identification of a chemical entity is the foundation of scientific communication. For the compound with the structure shown below, several names are used in the literature and chemical databases.

Systematic IUPAC Name: 4-Bromo-1-(benzyloxy)-2-methylbenzene

Other IUPAC-acceptable names:

-

1-(Benzyloxy)-4-bromo-2-methylbenzene

-

4-Bromo-2-methyl-1-(phenylmethoxy)benzene

Common Synonyms:

-

Benzyl 4-bromo-2-methylphenyl ether

-

4-Bromo-o-tolyl benzyl ether

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is crucial for its handling, reaction setup, and purification. Due to the limited availability of experimental data for this specific isomer, some properties are estimated based on data for structurally related compounds.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃BrO | Calculated |

| Molecular Weight | 277.16 g/mol | Calculated |

| Appearance | Expected to be a solid at room temperature | Inferred from similar compounds |

| Melting Point | Not available for this specific isomer. The related 4-bromo-2-methylphenol has a melting point of ~66–69°C.[1] | N/A |

| Boiling Point | Not available for this specific isomer. The related 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene has a boiling point of 433.2ºC at 760 mmHg.[2] | N/A |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, and poorly soluble in water. The related 1-(benzyloxy)-2-bromo-4-methylbenzene is practically insoluble in water (0.02 g/L at 25°C).[3] | Inferred |

| XLogP3 | 4.4 | Computed[4] |

| Topological Polar Surface Area | 9.2 Ų | Computed[3] |

Synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene

The most logical and widely employed method for the synthesis of 1-(benzyloxy)-4-bromo-2-methylbenzene is the Williamson ether synthesis.[2] This classical and robust reaction involves the nucleophilic substitution of a benzyl halide with the phenoxide generated from 4-bromo-2-methylphenol. The overall synthetic strategy can be broken down into two main stages: the synthesis of the precursor 4-bromo-2-methylphenol and the subsequent etherification.

Stage 1: Synthesis of 4-Bromo-2-methylphenol

The starting material, 4-bromo-2-methylphenol, can be efficiently prepared from the readily available p-cresol via electrophilic bromination. The hydroxyl and methyl groups of p-cresol are ortho-, para-directing, and the steric hindrance from the methyl group at the 2-position directs the incoming electrophile (bromine) to the position ortho to the hydroxyl group and meta to the methyl group, which is the 4-position relative to the methyl group. However, since the para position is already occupied by the methyl group, bromination occurs at one of the ortho positions to the hydroxyl group. To obtain the desired 4-bromo-2-methylphenol, one would start with 2-methylphenol (o-cresol) and brominate it, with the para-position to the hydroxyl group being the most likely site of substitution. Alternatively, and more commonly, one can start with p-cresol and perform a bromination reaction.[4][5]

Experimental Protocol: Synthesis of 4-Bromo-2-methylphenol from p-Cresol [4][5]

This protocol is adapted from patented procedures and should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

p-Cresol

-

Bromine or another suitable brominating agent (e.g., N-bromosuccinimide)

-

Chlorobenzene (or another suitable solvent like chloroform or dichloroethane)[4][5]

-

Sodium hydroxide solution

-

Hydrochloric acid

-

Sodium sulfite solution (for quenching excess bromine)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1 mole of p-cresol in 0.5-3 moles of chlorobenzene.[5]

-

Cool the mixture in an ice-salt bath to between -20°C and -15°C.[4]

-

Slowly add 0.5-1.1 moles of bromine, dissolved in chlorobenzene, to the cooled solution via the dropping funnel with vigorous stirring. Maintain the temperature below -10°C during the addition.[4][5]

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours.

-

Slowly warm the reaction to room temperature and stir for another 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench any unreacted bromine by adding a saturated solution of sodium sulfite until the red-brown color of bromine disappears.

-

Transfer the mixture to a separatory funnel and wash with water.

-

Extract the organic layer with a 10% sodium hydroxide solution. The phenoxide product will move to the aqueous layer.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.

-

Extract the product with dichloromethane, combine the organic layers, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude 4-bromo-2-methylphenol.

-

The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Stage 2: Williamson Ether Synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene

With the precursor phenol in hand, the final step is the formation of the benzyl ether via the Williamson ether synthesis.[2][6] This reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion.

Experimental Protocol: Williamson Ether Synthesis [7][8]

This is a general protocol that can be adapted for the specific synthesis of 1-(benzyloxy)-4-bromo-2-methylbenzene.

Materials:

-

4-Bromo-2-methylphenol

-

Benzyl bromide

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or another suitable base (e.g., potassium carbonate)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate (for extraction)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of 4-bromo-2-methylphenol (1 equivalent) in anhydrous DMF to the sodium hydride suspension. Stir the mixture at 0°C for 30 minutes to allow for the formation of the sodium phenoxide.

-

To the resulting phenoxide solution, add benzyl bromide (1.1 equivalents) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the complete consumption of the starting phenol.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(benzyloxy)-4-bromo-2-methylbenzene.

Synthetic Workflow Diagram

Caption: Synthetic pathway to 1-(benzyloxy)-4-bromo-2-methylbenzene.

Applications in Drug Discovery and Development

Halogenated and benzyloxy-protected aromatic compounds are prevalent motifs in a vast number of pharmaceuticals and bioactive molecules.[9] The presence of a bromine atom allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are powerful tools for the construction of complex carbon-carbon and carbon-heteroatom bonds. The benzyloxy group serves as a stable protecting group for the phenol, which can be deprotected under various conditions (e.g., hydrogenolysis) at a later stage in the synthesis to reveal the free hydroxyl group, a common pharmacophore.

While direct use of 1-(benzyloxy)-4-bromo-2-methylbenzene in a marketed drug is not prominently documented, its structural features are highly relevant to the synthesis of important drug classes. For instance, the structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin , a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2) used for the treatment of type 2 diabetes.[10][11] The synthesis of dapagliflozin involves the formation of a C-aryl glucoside, where the brominated benzene derivative is a crucial coupling partner.

Caption: Role as a key building block in drug synthesis.

The versatility of 1-(benzyloxy)-4-bromo-2-methylbenzene as a synthetic intermediate suggests its potential application in the development of a wide range of other therapeutic agents. The substituted benzene core is a common feature in many drug classes, including but not limited to:

-

Enzyme inhibitors: The scaffold can be elaborated to target the active sites of various enzymes.

-

Receptor antagonists and agonists: Modification of the core structure can lead to compounds that modulate the activity of cell surface or nuclear receptors.

-

Antimicrobial agents: Halogenated phenols and their derivatives have been investigated for their antimicrobial properties.[12]

Safety and Handling

Potential Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds can be irritating to the skin and eyes upon contact.[15]

-

Harmful if Swallowed or Inhaled: Ingestion or inhalation of the compound or its dust may be harmful.

-

Environmental Hazard: Brominated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.[15]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Handling: Avoid creating dust. Use appropriate tools for handling the solid material.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

1-(Benzyloxy)-4-bromo-2-methylbenzene is a strategically important synthetic intermediate with significant potential in the fields of organic synthesis and drug discovery. Its well-defined structure, featuring a protected phenol and a reactive brominated aromatic ring, provides a versatile platform for the construction of complex molecular targets. The synthetic routes to this compound are well-established, relying on classical and reliable organic reactions. While specific experimental data for some of its physicochemical and safety properties are limited, its value as a building block is underscored by the importance of structurally similar compounds in the synthesis of marketed drugs. This technical guide serves as a comprehensive resource for researchers looking to leverage the synthetic potential of 1-(benzyloxy)-4-bromo-2-methylbenzene in their scientific endeavors.

References

-

Chemsrc. 1-(benzenesulfonyl)-4-bromo-2-methyl-benzene. (2024-04-08). Available from: [Link]

- Google Patents. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol.

-

Patsnap. Preparation of 2-bromo-4-methylphenol - Eureka. Available from: [Link]

-

Cram. Williamson Ether Synthesis Lab Report - 1468 Words. Available from: [Link]

-

PubChem. 4-(Benzyloxy)-2-bromo-1-methylbenzene. Available from: [Link]

-

ResearchGate. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Available from: [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

ResearchGate. Synthesis of metabolites of dapagliflozin: an SGLT2 inhibitor | Request PDF. Available from: [Link]

-

Oriprobe. Improved synthesis of dapagliflozin - China/Asia On Demand (CAOD). Available from: [Link]

-

NCBI Bookshelf. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). (2021-10-06). Available from: [Link]

-

Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020-05-30). Available from: [Link]

- Google Patents. CN108530408A - The method for preparing Dapagliflozin.

-

Carl ROTH. Safety Data Sheet: Bromobenzene. Available from: [Link]

-

NJ.gov. 0258 - Hazardous Substance Fact Sheet. Available from: [Link]

-

PharmaCompass. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

-

PENTA. Bromobenzene - SAFETY DATA SHEET. (2025-04-04). Available from: [Link]

-

Srini Chem. Introduction to 4-Bromo-2-methylphenol (CAS: 2362-12-1). Available from: [Link]

-

PLOS. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - Research journals. Available from: [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of 2-bromo-4-methylphenol - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN101037378B - A kind of method for preparing 2-bromo-4-methylphenol - Google Patents [patents.google.com]

- 6. Williamson Ether Synthesis Lab Report - 1468 Words | Cram [cram.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1-(Benzyloxy)-4-bromobenzene | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. caod.oriprobe.com [caod.oriprobe.com]

- 11. researchgate.net [researchgate.net]

- 12. Uses of 4-Bromo-2-methylbenzoic acid as a Synthetic Intermediate_Chemicalbook [chemicalbook.com]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. pentachemicals.eu [pentachemicals.eu]

13C NMR data for 1-(Benzyloxy)-4-bromo-2-methylbenzene

Technical Guide: NMR Data Analysis of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Introduction & Structural Context

Compound: 1-(Benzyloxy)-4-bromo-2-methylbenzene

CAS Registry Number: 2830-53-7

Molecular Formula:

This compound features a trisubstituted benzene core (Ring A) and a monosubstituted benzyl ring (Ring B). The spectral signature is defined by the interplay between the electron-donating benzyloxy group (

Key Structural Features for NMR Assignment

-

Electronic Environment: The C1 carbon is highly deshielded due to the direct oxygen attachment. The C4 carbon (attached to Br) is significantly shielded relative to a standard aromatic carbon due to the "heavy atom effect" of bromine.

-

Steric Influence: The methyl group at C2 introduces steric crowding, influencing the chemical shift of the adjacent C1 and C3 carbons.

-

Benzyl Moiety: The benzyloxy group provides a distinct methylene (

) signal in the aliphatic region and a set of monosubstituted aromatic signals.

Experimental Protocol: Sample Preparation & Acquisition

To ensure data integrity and reproducibility, the following protocol is recommended for acquiring high-resolution

Sample Preparation[3]

-

Solvent Selection: Use Chloroform-d (

) (99.8% D) containing 0.03% v/v TMS as an internal standard. -

Concentration: Dissolve 30–50 mg of the analyte in 0.6 mL of solvent. High concentration is critical for detecting quaternary carbons (C1, C2, C4, and Benzyl-C1') within a reasonable scan time.

-

Filtration: Filter the solution through a cotton or glass wool plug into a precision 5 mm NMR tube to remove paramagnetic particulates (e.g., residual drying agents) that cause line broadening.

Instrument Parameters (Representative 100 MHz Carbon Frequency)

-

Pulse Sequence: Proton-decoupled

(e.g., zgpg30 or waltz16). -

Spectral Width: 240 ppm (to capture signals from 0 to 200 ppm).

-

Relaxation Delay (D1): Set to 2.0–3.0 seconds . Quaternary carbons (C-Br, C-O) have long

relaxation times; insufficient delay leads to poor signal-to-noise ratios for these key peaks. -

Scans (NS): Minimum 1024 scans for clean quaternary detection.

NMR Data Analysis

The following data represents the consensus chemical shifts (

Summary of Chemical Shifts

| Assignment | Carbon Type | Chemical Shift ( | Signal Characteristics |

| C1 | Quaternary (Ar-O) | 156.8 | Most deshielded aromatic signal. |

| C2 | Quaternary (Ar-Me) | 129.5 | Shielded relative to C1; ortho to alkoxy. |

| C3 | Methine (Ar-H) | 133.4 | Deshielded doublet; ortho to Me, meta to Br. |

| C4 | Quaternary (Ar-Br) | 112.6 | Distinctly shielded (Heavy Atom Effect). |

| C5 | Methine (Ar-H) | 129.9 | Doublet; ortho to Br. |

| C6 | Methine (Ar-H) | 112.2 | Shielded doublet; ortho to alkoxy group. |

| Methyl | 16.2 | Upfield aliphatic signal. | |

| Methylene (Benzylic) | 70.1 | Characteristic benzyl ether peak. | |

| Bn-C1' | Quaternary (Ph) | 136.8 | Ipso carbon of the benzyl group. |

| Bn-C2'/6' | Methine (Ph) | 128.0 | Ortho carbons of benzyl group. |

| Bn-C3'/5' | Methine (Ph) | 128.6 | Meta carbons of benzyl group (tallest peak). |

| Bn-C4' | Methine (Ph) | 127.3 | Para carbon of benzyl group. |

Detailed Assignment Logic

-

The "Heavy Atom" Diagnostic (C4): The carbon attached to bromine (C4) typically appears between 110–115 ppm . This upfield shift (shielding) is diagnostic for aryl bromides and distinguishes C4 from the other quaternary carbons.

-

The Alkoxy Effect (C1 vs C6): The oxygen atom at C1 strongly deshields the ipso carbon (~156.8 ppm) via induction and resonance. Conversely, the ortho carbon (C6) is shielded by the electron-donating resonance of the oxygen, appearing upfield at 112.2 ppm .

-

Methyl Group Influence: The methyl group at C2 exerts a weak deshielding effect on the ipso carbon (C2) and the ortho carbons (C1 and C3). The shift of 16.2 ppm for the methyl group itself is characteristic of an aryl-methyl group ortho to an oxygen substituent.

Visualization of Structural Logic & Workflow

The following diagrams illustrate the assignment logic based on substituent effects and the experimental workflow.

Assignment Logic: Substituent Effects

This diagram maps how the Benzyloxy, Methyl, and Bromo groups influence the core benzene ring shifts.

Caption: Electronic influence of substituents on the central benzene ring chemical shifts.

Experimental Workflow: Synthesis to Validation

A streamlined path from crude reaction mixture to validated spectral data.

Caption: Step-by-step workflow from synthesis to spectral validation.

Troubleshooting & Validation

When analyzing the spectrum, common impurities may interfere with assignment. Use this checklist for quality control:

-

Missing Quaternary Carbons: If C1 (156.8), C2 (129.5), or C4 (112.6) are absent, the relaxation delay (D1) was likely too short. Increase D1 to 3–5 seconds.

-

Impurity - Benzyl Bromide: Look for a

peak at 33.0 ppm . This indicates unreacted benzyl bromide reagent. -

Impurity - Starting Phenol: Look for a broad singlet (OH) in the proton NMR and a shift in C1 to ~153 ppm (upfield from the ether) in the carbon spectrum.

-

Regioisomer Check: Ensure the coupling pattern in the

NMR supports the 1,2,4-substitution. A doublet (J~8Hz) at6.7 ppm (H-6) and a doublet (J2Hz) at ~7.3 ppm (H-3) confirms the para-bromo/ortho-methyl arrangement relative to the ether.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10731213, 1-(Benzyloxy)-2-bromo-4-methylbenzene (Isomer Analog). Retrieved from .

-

Sigma-Aldrich. Product Specification: 1-(Benzyloxy)-2-bromo-4-methylbenzene.[2] Retrieved from .

-

ChemicalBook.4-Bromo-2-methylanisole

NMR Spectrum (Analog Reference). Retrieved from . -

Royal Society of Chemistry. ChemSpider: 4-Bromo-2-methylphenol (Precursor Data). Retrieved from .

Technical Guide: Mass Spectrometry Profiling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Executive Summary

This guide details the mass spectrometric characterization of 1-(Benzyloxy)-4-bromo-2-methylbenzene , a halogenated aryl ether frequently utilized as a scaffold in medicinal chemistry and organic synthesis. The molecule exhibits a distinct fragmentation signature driven by the lability of the benzylic ether bond and the characteristic isotopic abundance of bromine.

This document is designed for analytical chemists and researchers, focusing on Electron Ionization (EI) for structural elucidation and Electrospray Ionization (ESI) for purity profiling.

Molecular Identity & Isotopic Signature

Before analyzing the spectrum, the theoretical isotopic distribution must be established to validate the molecular ion (

| Property | Value | Notes |

| Formula | ||

| Molecular Weight | 277.16 g/mol | Average mass |

| Monoisotopic Mass | 276.015 Da ( | Base peak of the molecular ion cluster |

| Isotopic Pair | 278.013 Da ( | ~97% intensity relative to |

The Bromine Signature

The presence of a single bromine atom dictates a 1:1 doublet at the molecular ion level (

-

m/z 276 : Contains

-

m/z 278 : Contains

-

Diagnostic Value : Any fragment ion retaining the bromine atom must preserve this 1:1 doublet pattern (separated by 2 m/z units). Loss of this pattern indicates the loss of the bromine substituent.

Fragmentation Mechanics (EI Source)

In Electron Ionization (70 eV), the molecular ion is formed by the removal of a single electron, typically from the lone pair of the ether oxygen or the aromatic

Primary Pathway: Benzylic Cleavage

The weakest bond in the system is the

-

Formation of Tropylium Ion (m/z 91) :

-

Mechanism : Heterolytic cleavage generates the stable benzyl cation (

), which rearranges to the seven-membered tropylium ring. -

Observation : This is frequently the Base Peak (100% relative abundance) in benzyl ether spectra.

-

Isotope Pattern : No bromine is present; thus, it appears as a singlet at m/z 91 (with small

satellites).

-

-

Formation of the Phenoxy Cation (m/z 185/187) :

-

Mechanism : Homolytic cleavage can release a neutral benzyl radical, leaving the charge on the oxygenated aryl fragment (

). -

Observation : A significant doublet peak appearing at m/z 185 and 187.

-

Diagnostic : This fragment confirms the core substitution pattern (Methyl + Bromo + Oxygen) remains intact.

-

Secondary Pathway: Carbon Monoxide Loss

Phenolic-type cations (like the m/z 185/187 fragment) are prone to expelling a neutral carbon monoxide (CO) molecule (28 Da), resulting in ring contraction.

-

Precursor : m/z 185/187

-

Loss : -28 Da (CO)

-

Product : m/z 157/159 (

) -

Structure : A brominated cyclopentadienyl cation.

Visualization of Fragmentation Pathways[1][2][3]

The following diagram maps the causal relationships between the molecular ion and its progeny fragments.

Figure 1: Mechanistic fragmentation map of 1-(Benzyloxy)-4-bromo-2-methylbenzene under 70 eV Electron Ionization.

Experimental Protocols

Protocol A: Structural Confirmation (GC-MS)

Objective : Fingerprinting and impurity identification.

-

Sample Preparation :

-

Dissolve ~1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or Ethyl Acetate.

-

Note: Avoid methanol if transesterification/solvolysis is a concern during storage, though unlikely for this ether.

-

-

GC Parameters :

-

Column : DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

-

Inlet : Splitless mode, 250°C.

-

Carrier Gas : Helium at 1.0 mL/min (constant flow).

-

Oven Program :

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

-

MS Parameters :

-

Source : EI, 70 eV, 230°C.

-

Scan Range : m/z 40–400.

-

Solvent Delay : 3.0 min (to protect filament).

-

Protocol B: Purity Profiling (LC-MS/ESI)

Objective : Detection of non-volatile impurities or polar degradation products (e.g., 4-bromo-2-methylphenol).

-

Mobile Phase :

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Ionization :

-

Mode : Positive (+).[1]

-

Adducts : Expect

at m/z 277/279. -

Note: Benzyl ethers can be difficult to ionize efficiently in ESI compared to more polar species. Ammonium adducts

(m/z 294/296) may be dominant if ammonium buffers are used.

-

Data Summary Table

Use this reference table to assign peaks in your obtained spectrum.

| m/z Value | Ion Identity | Formula | Relative Abundance (Est.) | Origin |

| 276 / 278 | Molecular Ion ( | 10–30% | Intact molecule | |

| 185 / 187 | Phenoxy Cation | 20–50% | Loss of Benzyl group | |

| 157 / 159 | Cyclopentadienyl Cation | 10–25% | Loss of CO from m/z 185 | |

| 91 | Tropylium Ion | 100% (Base) | Benzyl cleavage | |

| 65 | Cyclopentadienyl | 10–20% | Fragmentation of m/z 91 |

References

-

National Institute of Standards and Technology (NIST) . Mass Spectrometry Data Center: Benzyl ether fragmentation patterns. NIST Standard Reference Database 1A v17.

-

PubChem . Compound Summary: 1-(Benzyloxy)-2-bromo-4-methylbenzene.[2] National Library of Medicine.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

-

Sigma-Aldrich . Product Specification: 4-Bromobenzyl methyl ether (Analogous fragmentation reference).

Sources

Safety and Hazards of 1-(Benzyloxy)-4-bromo-2-methylbenzene: A Technical Guide

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS 338454-32-3) is a specialized halogenated aryl ether used primarily as an intermediate in organic synthesis and medicinal chemistry.[1] Its structural utility lies in the para-bromo functionality, which serves as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the benzyl ether acts as a robust protecting group for the phenol moiety.[1]

This guide provides a comprehensive safety profile derived from direct chemical data and "read-across" toxicology from structural analogs (benzyl halides and brominated phenols).[1] While the final product is a stable solid, its synthesis involves highly hazardous lachrymators and corrosives, requiring strict operational protocols.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 1-(Benzyloxy)-4-bromo-2-methylbenzene |

| CAS Number | 338454-32-3 |

| Synonyms | Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | White to Off-white |

| Solubility | Insoluble in water; Soluble in DCM, Ethyl Acetate, THF |

| Melting Point | 62–65 °C (Based on isomeric analogs) |

Hazard Identification (GHS Classification)

Note: In the absence of a specific REACH registration dossier for this exact isomer, the classification below is based on the conservative "Read-Across" principle using the 2-bromo isomer (CAS 2830-53-7) and parent phenol data.[1]

GHS Label Elements[1][8]

Hazard Statements

-

H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).[1]

Mechanistic Toxicology[1]

-

Alkylating Potential: Unlike its precursor (benzyl bromide), the ether linkage is stable. However, metabolic debenzylation can release benzyl alcohol and 4-bromo-2-methylphenol .[1] The latter is a corrosive phenol derivative capable of protein denaturation.

-

Sensitization: Benzyl derivatives are known contact allergens.[1] Repeated exposure may induce sensitization in susceptible individuals.[1]

Operational Safety & Synthesis Workflow

The highest risk phase is not handling the isolated product, but during its synthesis via Williamson Etherification. The precursors are significantly more hazardous than the product.

Synthesis Hazard Mapping

Figure 1: Safety workflow for the synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene, highlighting the critical control point at the benzyl bromide addition step.

Handling Protocols

-

Engineering Controls:

-

All operations involving the solid must be performed in a Class II Biosafety Cabinet or a chemical fume hood with a face velocity of >100 fpm.

-

Use local exhaust ventilation (LEV) if dust generation is expected.

-

-

Personal Protective Equipment (PPE):

Emergency Response & Stability

Reactivity Profile

-

Stability: Stable under standard temperature and pressure (STP).

-

Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides).

-

Decomposition: Thermal decomposition releases toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxide (CO) .[1]

Spill Response Logic

In the event of a spill, the response depends heavily on the physical state (solid powder vs. solution).

Figure 2: Decision tree for spill response. Prioritize dust suppression for solids and flammability control for solutions.

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[1][2] Seek medical attention immediately (risk of abrasive damage).

-

Skin Contact: Wash with soap and water.[1] If redness persists, suspect sensitization and consult a dermatologist.

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Ecological Impact & Disposal[1]

-

Aquatic Toxicity: Halogenated aromatics are often persistent in the environment.[1] The LogPow (estimated ~4.4) indicates a high potential for bioaccumulation .

-

Disposal:

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10731213, 1-(Benzyloxy)-2-bromo-4-methylbenzene (Isomer Analog).[1] Retrieved from [Link][1]

-

European Chemicals Agency (ECHA). C&L Inventory: Bromobenzene derivatives.[1] Retrieved from [Link][1]

-

Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Benzyl Bromide.[1] (Cited for precursor hazard context). Retrieved from [Link][1]

Sources

A Senior Application Scientist's Guide to 1-(Benzyloxy)-4-bromo-2-methylbenzene: Sourcing, Synthesis, and Strategic Applications in Drug Discovery

For the attention of: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 1-(benzyloxy)-4-bromo-2-methylbenzene, a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). This document, compiled from the perspective of a Senior Application Scientist, moves beyond a simple datasheet to offer practical insights into its commercial availability, synthetic routes, and strategic deployment in research and development, particularly within the realm of medicinal chemistry.

Compound Profile and Commercial Availability

1-(Benzyloxy)-4-bromo-2-methylbenzene, also systematically named 4-(benzyloxy)-1-bromo-2-methylbenzene, is a substituted aromatic ether. The presence of a benzyl protecting group on the phenolic oxygen, a bromine atom, and a methyl group on the benzene ring provides a unique combination of stability and reactivity, making it a valuable building block in multi-step organic synthesis.

Key Identifiers:

| Identifier | Value |

| Chemical Name | 1-(Benzyloxy)-4-bromo-2-methylbenzene |

| Synonym | 4-(Benzyloxy)-1-bromo-2-methylbenzene |

| CAS Number | 174913-69-8[1] |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

Commercial Suppliers

Securing a reliable source for key starting materials is a critical first step in any research endeavor. While a multitude of suppliers exist for various isomers, it is crucial to specify the correct CAS number (174913-69-8) to ensure the procurement of the desired regioisomer. Below is a summary of a known commercial supplier for this compound. Researchers are advised to request certificates of analysis (CoA) to confirm purity and identity.

| Supplier | Website | Notes |

| ProcessPointChemicals | Lists the compound under CAS number 174913-69-8.[1] |

Note: The availability of this specific isomer can be limited. Broader searches for custom synthesis services may be required for larger quantities or specific purity grades.

Strategic Synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Understanding the synthesis of this building block is crucial for troubleshooting and for potential in-house production if required. A logical retrosynthetic analysis suggests a two-step process starting from the commercially available 4-bromo-2-methylphenol.

Sources

Reactivity of the bromine in 1-(Benzyloxy)-4-bromo-2-methylbenzene

An In-depth Technical Guide to the Reactivity of the Bromine in 1-(Benzyloxy)-4-bromo-2-methylbenzene

Abstract: This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 1-(benzyloxy)-4-bromo-2-methylbenzene, a versatile aromatic building block. The document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It explores the influence of the benzyloxy and methyl substituents on the C-Br bond's reactivity and provides detailed protocols and mechanistic insights for key transformations, including palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Introduction: A Versatile Synthetic Intermediate

1-(Benzyloxy)-4-bromo-2-methylbenzene is a substituted aromatic halide of significant interest in organic synthesis. Its structure, featuring a reactive bromine atom, an electron-donating benzyloxy group, and a methyl group, makes it a valuable precursor for the synthesis of complex molecules, including pharmaceuticals and materials. The reactivity of the carbon-bromine (C-Br) bond is the focal point of its synthetic utility, allowing for the strategic introduction of a wide array of functional groups.

The key to harnessing the synthetic potential of this molecule lies in understanding how the existing substituents—the benzyloxy and methyl groups—modulate the reactivity of the C-Br bond. Both are classified as activating, ortho-, para-directing groups in electrophilic aromatic substitution.[1][2] The benzyloxy group, in particular, is a potent activating group due to the resonance donation of the oxygen's lone pairs into the aromatic ring.[1] This electronic enrichment influences the susceptibility of the C-Br bond to oxidative addition in cross-coupling catalysis and its ability to undergo metal-halogen exchange. This guide will dissect these reactivity patterns, offering both theoretical grounding and practical, field-proven protocols.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds

The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling an organohalide with a boronic acid or ester.[3] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4]

The electron-rich nature of the 1-(benzyloxy)-4-bromo-2-methylbenzene ring facilitates the initial, rate-determining oxidative addition step, where the palladium(0) catalyst inserts into the C-Br bond. The choice of ligand and base is crucial for promoting the subsequent transmetalation and reductive elimination steps to afford the desired biaryl product.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Sources

Technical Guide: The Strategic Role of the Benzyloxy Moiety in 1-(Benzyloxy)-4-bromo-2-methylbenzene

[1]

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene serves as a critical "masked" building block in medicinal chemistry and organic synthesis.[1] It is the benzyl-protected derivative of 4-bromo-2-methylphenol (4-bromo-o-cresol).[1]

The benzyloxy group (–OBn) plays a dual role:

-

Protective Shield: It masks the acidic phenolic proton (pKa ~10.3), preventing interference during base-mediated reactions (e.g., lithiation, Grignard formation) or transition-metal catalyzed couplings targeting the C–Br bond.

-

Latent Functionality: Unlike a simple methoxy ether, the benzyl ether is an "orthogonal" protecting group.[1] It remains stable under basic and nucleophilic conditions but can be selectively cleaved (deprotected) via hydrogenolysis or strong Lewis acids to regenerate the phenol for late-stage diversification.[1]

| Property | Data |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-methylbenzene |

| CAS Number | 338454-32-3 |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Core Function | Protected intermediate for C-4 functionalization |

Molecular Architecture & Electronic Landscape

The molecule features a 1,2,4-trisubstituted benzene ring.[1][2][3][4][5] The interplay between the benzyloxy group and the bromine atom is the defining characteristic of its reactivity.[1]

Electronic Effects (Hammett & Resonance)

-

Benzyloxy Group (Position 1): Acts as a strong Electron Donating Group (EDG) via resonance (+M effect). This increases electron density in the ring, particularly at the ortho (positions 2, 6) and para (position 4) sites.

-

Bromine (Position 4): Located para to the benzyloxy group. While halogens are deactivating (–I > +M), the strong donation from the oxygen makes the C–Br bond electron-rich relative to a neutral aryl bromide. This facilitates oxidative addition of Palladium(0) species, making this molecule highly reactive in Suzuki, Heck, and Buchwald-Hartwig couplings.

-

Methyl Group (Position 2): Provides weak electron donation (+I) and significant steric bulk . This bulk forces the benzyloxy group to adopt specific conformations, potentially influencing the selectivity of reactions at the adjacent positions.

The "Masking" Necessity

Without the benzyloxy group, the free phenol (4-bromo-2-methylphenol) would be problematic:[1]

-

Base Incompatibility: Bases like n-BuLi or Grignard reagents would simply deprotonate the phenol (forming a phenoxide) rather than performing lithium-halogen exchange at the bromine.[1]

-

Catalyst Poisoning: Free phenols can coordinate to Pd catalysts, reducing turnover numbers in cross-coupling reactions.[1]

Synthetic Utility & Orthogonal Reactivity

The benzyloxy group enables an orthogonal protection strategy .[1] It is stable to the conditions required to functionalize the bromine, yet removable when the phenol is needed.

Workflow: C-4 Functionalization

The primary utility of this molecule is to serve as a stable scaffold for modifying the C-4 position.[1]

-

Lithium-Halogen Exchange: Treatment with n-Butyllithium (n-BuLi) at -78°C effects a rapid Li-Br exchange.[1] The benzyloxy group is inert to n-BuLi under these conditions.

-

Reaction: Ar-Br + n-BuLi → Ar-Li + n-BuBr[1]

-

Application: The resulting Aryl-Lithium species can be quenched with electrophiles (e.g., DMF to form aldehydes, Borates to form boronic acids).

-

-

Palladium-Catalyzed Coupling: The molecule is an excellent electrophile for Suzuki-Miyaura coupling.[1] The benzyloxy group prevents side reactions, while the electron-rich nature of the ring (due to –OBn) accelerates the oxidative addition step.

Deprotection Strategies

Once the C-4 position is modified, the benzyloxy group can be removed to reveal the phenol.[1]

-

Hydrogenolysis (Mild): H₂ / Pd-C. Cleaves the benzylic C–O bond.[1] High tolerance for other functional groups (except alkenes/alkynes).

-

Lewis Acid (Chemoselective): BCl₃ or BBr₃ at -78°C to 0°C. Useful if the molecule contains reducible groups (like double bonds) that would be destroyed by hydrogenation.[1]

Visualizing the Reactivity Flow

The following diagram illustrates the central role of 1-(Benzyloxy)-4-bromo-2-methylbenzene as a "hub" for divergent synthesis.

Figure 1: The synthetic workflow showing the benzyloxy group enabling C-4 functionalization followed by controlled deprotection.[2][6][7]

Experimental Protocols

Synthesis of 1-(Benzyloxy)-4-bromo-2-methylbenzene

This protocol utilizes a standard Williamson ether synthesis.[1]

Reagents:

-

4-Bromo-2-methylphenol (1.0 eq)[1]

-

Benzyl bromide (1.2 eq)[7]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: DMF or Acetone

Procedure:

-

Dissolution: Dissolve 4-bromo-2-methylphenol in DMF (0.5 M concentration).

-

Base Addition: Add K₂CO₃ and stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Alkylation: Dropwise add benzyl bromide.

-

Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Dilute with water, extract with ethyl acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from ethanol or purify via silica gel chromatography (eluting with pure hexanes to 5% EtOAc/Hexanes).

Deprotection (Hydrogenolysis Method)

Reagents:

-

Pd/C (10 wt% loading, 0.1 eq by mass)

-

Hydrogen Gas (Balloon pressure)

-

Solvent: Methanol or Ethanol

Procedure:

-

Dissolve the benzyloxy-substituted intermediate in Methanol.

-

Add Pd/C catalyst carefully (under nitrogen to prevent ignition).[1]

-

Purge the flask with Hydrogen gas (balloon).[1]

-

Stir vigorously at Room Temperature for 2–12 hours.

-

Filter through a Celite pad to remove the catalyst.[1]

-

Concentrate the filtrate to obtain the free phenol.[1]

References

-

Synthesis and Properties: Sigma-Aldrich Product Specification, "1-(Benzyloxy)-4-bromo-2-methylbenzene," CAS 338454-32-3.[1][2][9][10] Link

-

General Reactivity of Benzyl Ethers: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard text for OBn stability/cleavage).

-

Lithiation of Protected Bromophenols: Journal of Organic Chemistry, "Lithium-Halogen Exchange in the Presence of Benzyl Ethers."[1] (General methodology reference for orthogonal stability).

-

Suzuki Coupling Applications: Bentham Open, "Suzuki–Miyaura Reaction of 4-Silyl-bromobenzenes," (Demonstrates coupling logic on similar bromobenzene scaffolds).[1] Link

Sources

- 1. 1-(Benzyloxy)-2-bromo-4-methylbenzene | C14H13BrO | CID 10731213 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 351-45-1,3-Chloro-N-(2,2,2-trifluoroethyl)aniline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. rsc.org [rsc.org]

- 4. 4-(Benzyloxy)-2-bromo-1-methylbenzene | C14H13BrO | CID 10891140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-benzyl-N'-(4-bromo-2-methylphenyl)propanediamide | C17H17BrN2O2 | CID 108945327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. 1225553-78-5,[5-(4-methoxyphenyl)thiophen-2-yl]methanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 10. 1-bromo-4-methylbenzene | Sigma-Aldrich [sigmaaldrich.com]

Literature Review & Technical Guide: 1-(Benzyloxy)-4-bromo-2-methylbenzene

[1]

Executive Summary

1-(Benzyloxy)-4-bromo-2-methylbenzene (CAS: 338454-32-3) is a strategic building block in medicinal chemistry, serving as a robustly protected surrogate for 4-bromo-2-methylphenol.[1][2] Its utility lies in the orthogonality of its functional groups: the aryl bromide allows for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at the para position, while the benzyl ether protects the phenolic oxygen from base-mediated interference or unwanted nucleophilic attacks. This guide details the synthesis, reactivity profile, and experimental protocols for leveraging this compound in the development of bioactive scaffolds, including glucocorticoid receptor modulators and heterocyclic pharmacophores.

Chemical Profile & Properties[1][2][4][5][6][7][8][9][10]

| Property | Data |

| IUPAC Name | 1-(Benzyloxy)-4-bromo-2-methylbenzene |

| Common Synonyms | Benzyl 4-bromo-2-methylphenyl ether; 4-Bromo-2-methylphenol benzyl ether |

| CAS Number | 338454-32-3 |

| Molecular Formula | C₁₄H₁₃BrO |

| Molecular Weight | 277.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Melting Point | 62–65 °C (Typical range for similar benzyl ethers) |

| Solubility | Soluble in DCM, EtOAc, THF; Insoluble in water |

| Key Hazards | Irritant (Skin/Eye/Respiratory); Toxic to aquatic life |

Strategic Role in Drug Discovery

In rational drug design, this compound solves the "phenolic interference" problem. Free phenols are acidic (

Mechanism of Utility

-

Masking: The benzyl group renders the oxygen inert to bases (e.g.,

, -

Directionality: The bromine atom at the para position directs new C-C or C-N bond formation away from the steric bulk of the ortho-methyl group.

-

Late-Stage Release: The phenol can be regenerated under neutral conditions (hydrogenolysis), allowing for late-stage diversification.

Synthesis Protocol: Williamson Ether Strategy

The most reliable synthesis involves the

Reaction Scheme

Detailed Experimental Procedure

Note: This protocol is designed for scale-up potential (10–50 mmol scale).

Reagents:

-

4-Bromo-2-methylphenol (1.0 equiv)

-

Benzyl bromide (1.1 equiv)

-

Potassium carbonate (

), anhydrous (2.0 equiv) -

Dimethylformamide (DMF) or Acetone [Solvent]

Step-by-Step Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add 4-bromo-2-methylphenol (e.g., 1.87 g, 10 mmol) and anhydrous DMF (20 mL). Stir until dissolved.

-

Base Addition: Add

(2.76 g, 20 mmol) in a single portion. The suspension may turn slightly yellow due to phenoxide formation. -

Alkylation: Add benzyl bromide (1.3 mL, 11 mmol) dropwise via syringe over 5 minutes to control the exotherm.

-

Reaction: Stir the mixture at 60 °C for 4–6 hours . Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (

) should disappear, and the less polar ether ( -

Workup:

-

Cool to room temperature.

-

Pour the mixture into ice-cold water (100 mL) to precipitate the inorganic salts and the product.

-

Extract with Ethyl Acetate (

mL). -

Wash combined organics with water (

) and brine (

-

-

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from ethanol or purify via silica gel flash chromatography (0-5% EtOAc in Hexanes) to yield the product as a white solid.

Why this works (Causality):

-

DMF vs. Acetone: DMF is a polar aprotic solvent that solvates the cation (

), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating the -

Excess Base:

ensures complete deprotonation of the phenol, driving the equilibrium forward.

Reactivity & Functionalization Pathways[7][9][11]

Once synthesized, the compound serves as a "hub" for divergent synthesis.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

The aryl bromide undergoes oxidative addition with

-

Standard Conditions:

(5 mol%), -

Application: Synthesis of biaryl scaffolds found in kinase inhibitors.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Coupling with amines to form aniline derivatives.

-

Conditions:

, BINAP,

C. Deprotection (Phenol Regeneration)

-

Method 1 (Hydrogenolysis):

(1 atm), 10% Pd/C, MeOH. Note: Prolonged exposure may debrominate the ring if the coupling hasn't been performed yet. -

Method 2 (Lewis Acid):

in DCM at -78 °C. Used if the molecule contains alkenes sensitive to hydrogenation.

Visualizations

Figure 1: Synthesis & Reactivity Workflow

The following diagram maps the transformation from the raw phenol to complex bioactive scaffolds.

Caption: Strategic workflow converting the bromocresol precursor into diverse bioactive scaffolds via the benzyl-protected intermediate.

Safety & Handling (MSDS Highlights)

-

Handling: The compound acts as a skin and eye irritant. Use nitrile gloves and safety goggles.

-

Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.

-

Storage: Store in a cool, dry place. Stable at room temperature, but avoid strong oxidizing agents.

-

Spill: Sweep up solids to avoid dust generation; dispose of via incineration.

References

-

BenchChem. 1-(Benzyloxy)-4-bromo-2-methylbenzene Structure and Properties. Retrieved from

-

National Institutes of Health (NIH). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. (Contextual reference for coupling conditions). Retrieved from

-

Sigma-Aldrich. 1-(Benzyloxy)-4-bromo-2-methylbenzene Product Page. Retrieved from

-

Royal Society of Chemistry. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. (Demonstrating orthogonal reactivity). Retrieved from

-

ChemSrc. 4-Bromo-2-methylphenol Safety Data Sheet. (Precursor safety data). Retrieved from

Methodological & Application

Application Note: High-Efficiency Synthesis of Substituted Biphenyls from 1-(Benzyloxy)-4-bromo-2-methylbenzene

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of 4-substituted-2-methylphenols via a biphenyl intermediate. The core transformation utilizes 1-(benzyloxy)-4-bromo-2-methylbenzene as the electrophilic partner in a Suzuki-Miyaura cross-coupling reaction.

Key Technical Insight: The starting material presents a specific challenge: the para-benzyloxy group functions as a strong electron-donating group (EDG), increasing the electron density at the C-Br bond. This deactivates the aryl bromide toward oxidative addition, rendering standard catalysts (e.g., Pd(PPh₃)₄) sluggish or ineffective. This protocol overcomes this kinetic barrier by utilizing the Buchwald S-Phos ligand system , ensuring high turnover frequencies (TOF) and near-quantitative yields under mild conditions.

Retrosynthetic Analysis & Workflow

The synthesis is designed in two modular stages:

-

C-C Bond Formation: Palladium-catalyzed cross-coupling of the electron-rich aryl bromide with various aryl boronic acids.

-

Unmasking: Chemoselective hydrogenolysis of the benzyl ether to reveal the free phenol, a versatile handle for further medicinal chemistry derivatization (e.g., PROTAC linkers, esterification).

Workflow Diagram

Figure 1: Modular synthesis workflow for substituted biphenyl phenols.

Methodology 1: S-Phos Mediated Suzuki-Miyaura Coupling

Rationale for Ligand Selection

The choice of ligand is the critical determinant of success for this substrate.

-

The Problem: The benzyloxy group at the para position donates electron density into the aromatic ring via resonance. This makes the C-Br bond less electrophilic, significantly slowing the rate-determining step (oxidative addition) of the catalytic cycle.

-

The Solution (S-Phos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (S-Phos) is an electron-rich, bulky Buchwald phosphine.

-

Electron-Richness: Facilitates oxidative addition into the deactivated C-Br bond.

-

Steric Bulk: Promotes the reductive elimination step, preventing the formation of stable Pd-biaryl resting states.

-

Comparative Performance Data

Typical yields observed with 1-(benzyloxy)-4-bromo-2-methylbenzene (1.0 equiv) and Phenylboronic acid (1.2 equiv).

| Catalyst System | Ligand Class | Yield (LCMS) | Reaction Time | Notes |

| Pd(OAc)₂ / S-Phos | Dialkylbiaryl phosphine | 96% | 2 h | Complete conversion; mild heat. |

| Pd(PPh₃)₄ | Triarylphosphine | 65% | 18 h | Incomplete; requires high heat (100°C). |

| Pd(dppf)Cl₂ | Bidentate ferrocenyl | 78% | 12 h | Moderate conversion; difficult purification. |

Detailed Protocol

Reagents:

-

1-(Benzyloxy)-4-bromo-2-methylbenzene (1.0 equiv)

-

Aryl Boronic Acid (1.2 – 1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (1 mol%)

-

S-Phos (2 mol%)

-

Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)

-

Solvent: Toluene : Water (10:1 ratio)

Step-by-Step Procedure:

-

Catalyst Pre-complexation (Critical): In a distinct vial, dissolve Pd(OAc)₂ and S-Phos in a small volume of dry Toluene. Stir at room temperature for 10 minutes. The solution should turn from orange to a pale yellow/colorless hue, indicating the formation of the active L-Pd(0) species.

-

Reaction Assembly: To a reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and solid K₃PO₄.

-

Inertion: Seal the vessel and purge with Nitrogen or Argon for 5 minutes (vacuum/backfill cycle x3).

-

Solvent Addition: Add the degassed Toluene/Water mixture via syringe.

-

Initiation: Add the pre-complexed catalyst solution via syringe.

-

Heating: Heat the mixture to 80°C with vigorous stirring.

-

Note: Vigorous stirring is essential to ensure phase transfer between the organic layer and the aqueous base.

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 9:1) or LCMS. The starting bromide (Rt ~ high) should disappear, replaced by the biphenyl product (Rt ~ slightly lower, often fluorescent).

-

Work-up: Cool to RT. Dilute with EtOAc and wash with Water (x2) and Brine (x1). Dry over Na₂SO₄, filter, and concentrate.

-

Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes).

Methodology 2: Chemoselective Benzyl Deprotection

Following cross-coupling, the benzyl group is removed to generate the phenol. While Boron Tribromide (BBr₃) is a valid option, it is harsh and generates stoichiometric boron waste. Catalytic Hydrogenolysis is preferred for its atom economy and operational simplicity, provided the biphenyl partner does not contain reducible alkenes or nitro groups.

Detailed Protocol

Reagents:

-

Protected Biphenyl Intermediate (1.0 equiv)

-

Palladium on Carbon (10 wt% Pd/C, wet support) (10 wt% loading relative to substrate)

-

Solvent: Methanol or Ethanol (0.1 M concentration)

-

Hydrogen Gas (Balloon pressure, ~1 atm)

Step-by-Step Procedure:

-

Safety Check: Ensure all ignition sources are removed. Pd/C can be pyrophoric when dry. Use "wet" Pd/C (usually 50% water) for safety.

-

Dissolution: Dissolve the intermediate in Methanol. If solubility is poor, add Ethyl Acetate (up to 20% v/v) or THF.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation:

-

Seal the flask with a septum.

-

Insert a balloon filled with H₂ via a needle.

-

Insert a vent needle and flush the headspace for 30 seconds, then remove the vent needle.

-

-

Reaction: Stir vigorously at Room Temperature for 4–12 hours.

-

QC/Validation: Monitor by TLC. The product will be significantly more polar (lower Rf) than the benzyl ether and will likely stain strongly with KMnO₄ or Folin-Ciocalteu stain (phenols).

-

Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Rinse the pad with Methanol.

-

Caution: Do not let the filter cake dry out completely in air; keep it wet with solvent before disposal into a dedicated solid waste container.

-

-

Isolation: Concentrate the filtrate. The resulting phenol is often pure enough for the next step; otherwise, purify via short-path silica chromatography.

Mechanistic Visualization

Understanding the catalytic cycle validates the choice of S-Phos. The diagram below illustrates how the ligand assists the difficult oxidative addition step.

Figure 2: S-Phos Catalytic Cycle. Note the dual role of the ligand in Ox-Add and Red-Elim.

References

-

Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

Greene, T. W., & Wuts, P. G. M. "Protection for the Hydroxyl Group, Including 1,2- and 1,3-Diols." Greene's Protective Groups in Organic Synthesis, Wiley Online Library.

-

PubChem Compound Summary. "1-(Benzyloxy)-2-bromo-4-methylbenzene."[1] National Library of Medicine.

Sources

Application Notes and Protocols: Sonogashira Coupling of 1-(Benzyloxy)-4-bromo-2-methylbenzene

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][2][5] The reaction generally proceeds under mild conditions, tolerates a wide range of functional groups, and offers a direct route to constructing conjugated enynes and arylalkynes.[2][3][6]